1-(mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

lipophilicity optimization drug design lead optimization

1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 439112-03-5) belongs to the 2,3-dihydro-1H-1,4-diazepine class, bearing both an electron-rich mesitylsulfonyl group at N1 and a strongly electron-withdrawing trifluoromethyl substituent at C5. Its computed XLogP3-AA of 2.9 and topological polar surface area (TPSA) of 58.1 Ų position it in a moderately lipophilic, low-hydrogen-bond-donor chemical space (0 HBD, 7 HBA).

Molecular Formula C15H17F3N2O2S
Molecular Weight 346.37
CAS No. 439112-03-5
Cat. No. B2814464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
CAS439112-03-5
Molecular FormulaC15H17F3N2O2S
Molecular Weight346.37
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN=C(C=C2)C(F)(F)F)C
InChIInChI=1S/C15H17F3N2O2S/c1-10-8-11(2)14(12(3)9-10)23(21,22)20-6-4-13(15(16,17)18)19-5-7-20/h4,6,8-9H,5,7H2,1-3H3
InChIKeyVQMBNGDZUAWOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

439112-03-5 – 1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine: Core Structural and Physicochemical Profile for Procurement Decisions


1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 439112-03-5) belongs to the 2,3-dihydro-1H-1,4-diazepine class, bearing both an electron-rich mesitylsulfonyl group at N1 and a strongly electron-withdrawing trifluoromethyl substituent at C5 [1]. Its computed XLogP3-AA of 2.9 and topological polar surface area (TPSA) of 58.1 Ų position it in a moderately lipophilic, low-hydrogen-bond-donor chemical space (0 HBD, 7 HBA) [1]. Commercially, multiple vendors supply the compound at ≥98 % purity, and the scaffold has been annotated as an enzyme ligand in the BRENDA database, indicating its relevance for inhibitor design [2].

Why Generic Substitution of 439112-03-5 with Other 2,3-Dihydro-1H-1,4-diazepine Sulfonamides Risks Physicochemical Mismatch and Assay Inconsistency


Although the 2,3-dihydro-1H-1,4-diazepine core is shared across several commercial sulfonamides, the N1‑substituent (mesitylsulfonyl vs. tosyl, brosyl, or 4‑tert‑butylphenylsulfonyl) and the C5‑substituent (CF₃ vs. CClF₂) produce distinct lipophilicity, electronic, and steric profiles [1][2]. These differences directly affect membrane permeability, metabolic stability, and target‑binding geometry. Simple interchange without accounting for the quantifiable property gaps shown below can lead to irreproducible potency rankings, altered selectivity, or failed structure‑activity relationship (SAR) interpretations [3].

Quantitative Comparison of 439112-03-5 Against Closest In‑Class Analogs: Lipophilicity, Purity, and Molecular Descriptors


XLogP3‑AA Lipophilicity: Mesitylsulfonyl Provides an Intermediate, Tuneable logP Between Tosyl and tert‑Butylphenyl Analogs

The computed XLogP3‑AA of 1‑(mesitylsulfonyl)‑5‑(trifluoromethyl)‑2,3‑dihydro‑1H‑1,4‑diazepine is 2.9, placing it between the less lipophilic 4‑methylphenyl analog (2.1) and the more lipophilic 4‑tert‑butylphenyl analog (3.5) [1][2][3]. The 4‑bromophenyl analog also lies lower (2.5) [4]. This graded logP range enables researchers to select the mesityl derivative as a balanced‑lipophilicity probe when both excessive hydrophilicity (tosyl) and excessive hydrophobicity (tert‑butyl) must be avoided.

lipophilicity optimization drug design lead optimization

Commercial Purity: 439112‑03‑5 Routinely Available at ≥98 %, Outpacing the 90 % Typical of the Tosyl Analog

Several independent vendors offer 1‑(mesitylsulfonyl)‑5‑(trifluoromethyl)‑2,3‑dihydro‑1H‑1,4‑diazepine at ≥98 % purity (e.g., ChemScene, Leyan, MolCore) . In contrast, the direct 4‑methylphenyl (tosyl) analog is frequently supplied at only 90 % purity . This 8‑percentage‑point purity gap corresponds to up to 10 % of unidentified impurities in the comparator, which can confound bioassay results, falsify IC₅₀ estimates, or trigger false‑positive hits in high‑throughput screening.

compound procurement assay reproducibility quality control

Steric Bulk and TPSA: The Mesitylsulfonyl Moiety Increases Molecular Weight by 28 Da Over the Tosyl Analog While Retaining an Identical TPSA of 58.1 Ų

The target compound (MW 346.37 Da) is 28.05 Da heavier than its 4‑methylphenyl congener (MW 318.32 Da) and 36.93 Da lighter than the 4‑bromophenyl analog (MW 383.19 Da) [1][2][3]. Despite the larger aromatic system, the TPSA remains 58.1 Ų for the mesityl derivative—identical to the common value observed for related N‑sulfonylated 1,4‑diazepines—indicating that the extra hydrocarbon mass contributes to steric occupancy without altering polar surface area. This property allows probing of hydrophobic sub‑pockets while maintaining the same desolvation penalty as the more compact analogs.

molecular recognition binding pocket compatibility SAR exploration

Electron‑Donating Character of the Mesityl Group Contrasts with Electron‑Withdrawing 4‑Bromo and 4‑Trifluoromethyl Substituents, Modulating Sulfonamide Reactivity

The three methyl groups of the mesitylsulfonyl moiety donate electron density into the aromatic ring, making it the most electron‑rich sulfonamide in the series. In contrast, the 4‑bromophenyl analog carries an electron‑withdrawing bromine substituent, and the 5‑chlorodifluoromethyl analog introduces electron withdrawal at the diazepine C5 position [1][2][3]. This electronic divergence can influence the pKa of the sulfonamide NH (in deprotected forms), the stability of the sulfonamide bond under acidic or basic conditions, and the strength of hydrogen‑bond interactions with target proteins. The mesitylsulfonyl group has been shown to reduce chemiluminescence signal by 20‑fold when incorporated into acridinium salts, quantitatively confirming its distinct electronic influence [4].

electronic effects sulfonamide stability medicinal chemistry

Differential LogP Coverage Between Mesitylsulfonyl CF₃ and CClF₂ Analogs: A 0.2‑Unit Increment Enables Fine‑Tuned Lipophilicity SAR

When the C5‑trifluoromethyl group is replaced by chloro(difluoro)methyl while retaining the mesitylsulfonyl group, the XLogP3‑AA increases from 2.9 to 3.1 [1][2]. This 0.2‑unit shift, combined with the 8‑percentage‑point purity advantage of the CF₃ compound over the tosyl analog, gives researchers two closely spaced logP probes (2.9 vs. 3.1) with identical N1‑substituent bulk, allowing deconvolution of electronic versus lipophilic contributions to biological activity.

logP tuning lead optimization CNS drug design

Top Research and Industrial Application Scenarios for 1‑(Mesitylsulfonyl)‑5‑(trifluoromethyl)‑2,3‑dihydro‑1H‑1,4‑diazepine (439112‑03‑5) Based on Quantified Differentiation


Lipophilicity‑Guided Kinase or Enzyme Inhibitor Hit‑to‑Lead Optimization

With an XLogP3‑AA of 2.9, this compound sits at the center of the lipophilicity range spanned by its 4‑methylphenyl (2.1), 4‑bromophenyl (2.5), and 4‑tert‑butylphenyl (3.5) analogs [1][2]. Medicinal chemists can use it as a “logP anchor” to explore whether intermediate lipophilicity improves cellular potency while maintaining aqueous solubility, particularly for targets where the 2,3‑dihydro‑1,4‑diazepine scaffold has demonstrated enzyme inhibition (e.g., acetylcholinesterase, urease) [3][4].

High‑Purity Starting Material for Parallel SAR Libraries

The routine commercial availability at ≥98 % purity, versus 90 % for the tosyl analog, minimizes batch‑to‑batch variability and eliminates the need for pre‑synthesis purification [1][2]. This makes the compound a reliable core scaffold for generating focused libraries of sulfonamide‑modified diazepines for screening against epigenetic, neurological, or anti‑infective targets.

Steric‑Tolerance Mapping of Hydrophobic Binding Pockets

The mesitylsulfonyl group adds 28 Da of steric bulk relative to the tosyl analog while maintaining an invariant TPSA of ~58 Ų [1][2]. Researchers can exploit this property to probe the shape and depth of hydrophobic sub‑pockets in enzyme active sites (e.g., soluble epoxide hydrolase, where mesitylsulfonyl‑piperidine derivatives show low‑nanomolar IC₅₀ values) without altering the compound’s desolvation energy [3].

Electronic‑Effect Deconvolution Using CF₃ vs. CClF₂ Matched Pairs

The CF₃ (XLogP3‑AA 2.9) and CClF₂ (XLogP3‑AA 3.1) analogs differ by only 0.2 logP units while introducing distinct electronic properties (stronger electron withdrawal for CClF₂) [1][2]. This matched pair enables quantitative assessment of electronic versus lipophilic contributions to target binding, a common need in kinase and GPCR inhibitor programs where subtle electronic modulation governs selectivity.

Quote Request

Request a Quote for 1-(mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.